6-bromo-4aH-1,8-naphthyridin-4-one
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Overview
Description
6-Bromo-4aH-1,8-naphthyridin-4-one is a heterocyclic compound that contains a bromine atom and a naphthyridine ring. This compound is part of the 1,8-naphthyridine family, which is known for its diverse biological activities and photochemical properties . The structure of this compound includes a bromine atom at the 6th position and a ketone group at the 4th position, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 6-bromo-4aH-1,8-naphthyridin-4-one can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Industrial production methods often involve the use of water-soluble catalysts to efficiently catalyze the synthesis under air atmosphere .
Chemical Reactions Analysis
6-Bromo-4aH-1,8-naphthyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can undergo nucleophilic substitution reactions with different nucleophiles to form various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-4aH-1,8-naphthyridin-4-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, compounds containing the 1,8-naphthyridine core have shown potential as antibacterial, anticancer, and antiviral agents . Additionally, this compound is used in the development of fluorescent chemosensors for the detection of metal ions and anions . In industry, it finds applications in the production of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of 6-bromo-4aH-1,8-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with DNA replication . In its role as a fluorescent chemosensor, the compound forms complexes with metal ions, leading to changes in fluorescence emission . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
6-Bromo-4aH-1,8-naphthyridin-4-one can be compared with other similar compounds in the 1,8-naphthyridine family. Similar compounds include 1,6-naphthyridines, which also exhibit diverse biological activities such as anticancer, anti-HIV, and antimicrobial properties . this compound is unique due to the presence of the bromine atom at the 6th position and the ketone group at the 4th position, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-4aH-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4,6H |
InChI Key |
BWVJVWCWRHHISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(C1=O)C=C(C=N2)Br |
Origin of Product |
United States |
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